1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol
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Overview
Description
1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a hexane backbone substituted with a dimethoxyphenyl group and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with hexane-1,2,3,4,5-pentol under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on physiological processes.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the hexane backbone.
Mescaline: Another phenethylamine derivative with additional methoxy groups, known for its psychoactive properties.
Homoveratrylamine: A compound with a similar phenethylamine core but different substituents.
Uniqueness
1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol is unique due to its specific combination of functional groups and its hexane backbone, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethylamino]hexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7/c1-23-13-4-3-10(7-14(13)24-2)5-6-17-8-11(19)15(21)16(22)12(20)9-18/h3-4,7,11-12,15-22H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKXWEGDZLEIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C(C(C(CO)O)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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